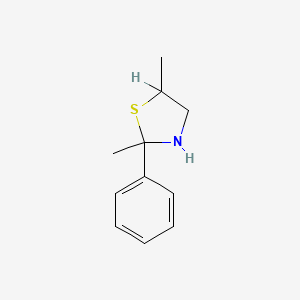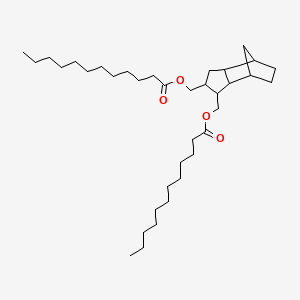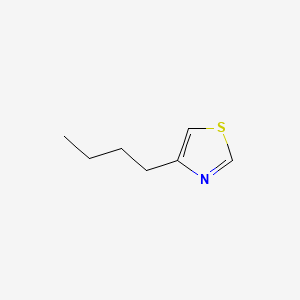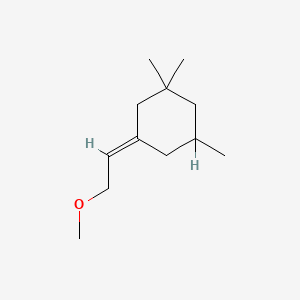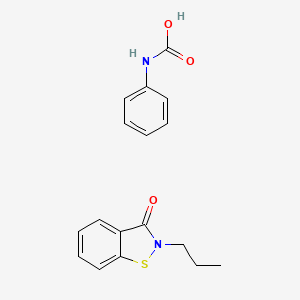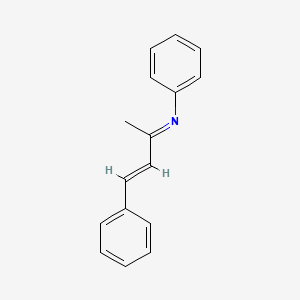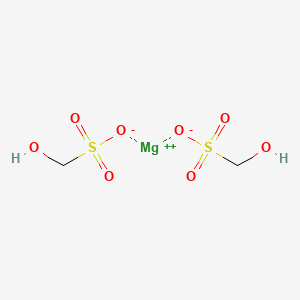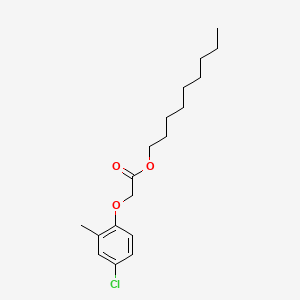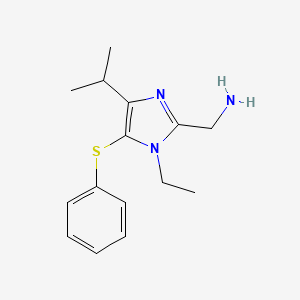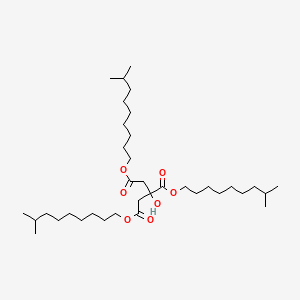
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triisodecyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triisodecyl ester is a complex organic compound It is an ester derivative of citric acid, where the hydroxyl group is esterified with isodecyl alcohol
准备方法
合成路线和反应条件
1,2,3-丙三羧酸,2-羟基-,1,2,3-三异癸酯的合成通常涉及柠檬酸与异癸醇的酯化反应。反应由酸催化剂催化,如硫酸或对甲苯磺酸。反应在回流条件下进行,以确保完全酯化。一般的反应方案如下:
柠檬酸+3异癸醇酸催化剂1,2,3-丙三羧酸,2-羟基-,1,2,3-三异癸酯+3水
工业生产方法
在工业环境中,该酯的生产涉及连续酯化过程。反应混合物被连续送入反应器中进行酯化。然后通过蒸馏或其他分离技术从反应混合物中分离出产物。
化学反应分析
反应类型
1,2,3-丙三羧酸,2-羟基-,1,2,3-三异癸酯可以进行各种化学反应,包括:
水解: 在水和酸或碱催化剂的存在下,酯键可以水解回柠檬酸和异癸醇。
氧化: 该化合物可以被氧化形成相应的羧酸。
取代: 在适当条件下,酯基可以被其他官能团取代。
常用试剂和条件
水解: 用水进行酸性或碱性条件。
氧化: 强氧化剂,如高锰酸钾或三氧化铬。
取代: 取决于所需的取代,可以使用各种亲核试剂。
主要产物
水解: 柠檬酸和异癸醇。
氧化: 相应的羧酸。
取代: 具有不同官能团的酯类衍生物。
科学研究应用
1,2,3-丙三羧酸,2-羟基-,1,2,3-三异癸酯在科学研究中有多种应用:
化学: 在高分子化学中用作增塑剂,以提高高分子的柔韧性和耐久性。
生物学: 研究了其在生物系统中作为可生物降解酯的潜力。
医学: 由于其生物相容性,正在探索其在药物递送系统中的潜在用途。
工业: 由于其独特的化学性质,被用于润滑剂和表面活性剂的生产。
作用机制
1,2,3-丙三羧酸,2-羟基-,1,2,3-三异癸酯的作用机制涉及其与各种分子靶标的相互作用。酯键可以被生物系统中的酯酶水解,释放柠檬酸和异癸醇。柠檬酸可以进入代谢途径,如三羧酸循环,而异癸醇可以被代谢或排出。
相似化合物的比较
类似化合物
柠檬酸: 母体化合物,以其在三羧酸循环中的作用而闻名。
1,2,3-丙三羧酸,2-羟基-,三己酯: 柠檬酸的另一种酯类衍生物,含有己醇。
1,2,3-丙三羧酸,2-羟基-,三丙酯: 含有丙醇的酯类衍生物。
独特性
1,2,3-丙三羧酸,2-羟基-,1,2,3-三异癸酯的独特性在于其长的异癸基链,赋予其独特的物理和化学性质。这些性质使其适合于增塑剂和润滑剂等特定应用,在这些应用中,柔韧性和耐久性至关重要。
属性
CAS 编号 |
64831-33-0 |
|---|---|
分子式 |
C36H68O7 |
分子量 |
612.9 g/mol |
IUPAC 名称 |
tris(8-methylnonyl) 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C36H68O7/c1-30(2)22-16-10-7-13-19-25-41-33(37)28-36(40,35(39)43-27-21-15-9-12-18-24-32(5)6)29-34(38)42-26-20-14-8-11-17-23-31(3)4/h30-32,40H,7-29H2,1-6H3 |
InChI 键 |
LJPJARLBTLLORQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCCOC(=O)CC(CC(=O)OCCCCCCCC(C)C)(C(=O)OCCCCCCCC(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




